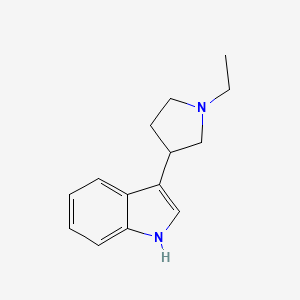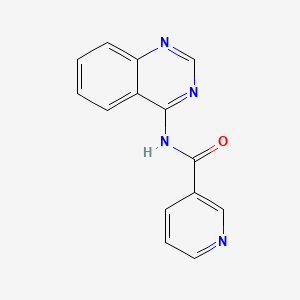
N-quinazolin-4-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-quinazolin-4-ylpyridine-3-carboxamide: is a heterocyclic compound that combines a quinazoline moiety with a pyridine carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
-
Copper-Mediated Synthesis
Starting Materials: N-(quinolin-8-yl)benzamide and amidine hydrochlorides.
Reaction Conditions: Copper-mediated tandem C(sp2)–H amination.
Procedure: This method involves a single-step synthesis using 8-aminoquinoline as a removable bidentate directing group.
-
General Synthetic Route
Starting Materials: Quinazoline derivatives and pyridine carboxylic acids.
Reaction Conditions: Typically involves amide bond formation through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-quinazolin-4-ylpyridine-3-carboxamide would likely involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the quinazoline or pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed under anhydrous conditions.
Products: Reduced forms of the carboxamide group or the heterocyclic rings.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often requires a catalyst or a base.
Products: Substituted derivatives where the nucleophile replaces a hydrogen or halogen atom on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), copper salts.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
科学研究应用
Chemistry
Catalysis: Used as ligands in metal-catalyzed reactions due to their ability to stabilize metal complexes.
Organic Synthesis: Employed in the synthesis of more complex heterocyclic compounds.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes, making it useful in studying enzyme mechanisms.
Protein Binding: Used in studies involving protein-ligand interactions.
Medicine
Anticancer Agents: Exhibits potential anticancer properties by inhibiting specific kinases involved in cell proliferation.
Antimicrobial Agents: Shows activity against a range of bacterial and fungal pathogens.
Industry
Pharmaceuticals: Utilized in the development of new drugs due to its versatile chemical properties.
Agriculture: Potential use in the development of agrochemicals for pest control.
作用机制
The mechanism by which N-quinazolin-4-ylpyridine-3-carboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects. For example, as an anticancer agent, it may inhibit kinases involved in cell signaling pathways, thereby preventing cancer cell proliferation.
相似化合物的比较
Similar Compounds
Quinazolinones: These compounds share the quinazoline core and exhibit similar biological activities.
Pyridine Carboxamides: Compounds with a pyridine carboxamide group that show comparable chemical reactivity and applications.
Uniqueness
N-quinazolin-4-ylpyridine-3-carboxamide is unique due to its combined structural features, which allow it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both a quinazoline and a pyridine derivative makes it particularly versatile in medicinal chemistry.
属性
分子式 |
C14H10N4O |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
N-quinazolin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(10-4-3-7-15-8-10)18-13-11-5-1-2-6-12(11)16-9-17-13/h1-9H,(H,16,17,18,19) |
InChI 键 |
GRYYVRUCCZSBDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



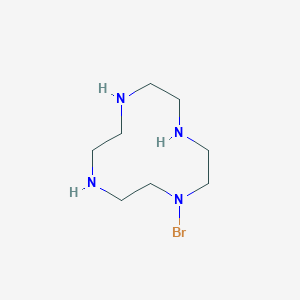
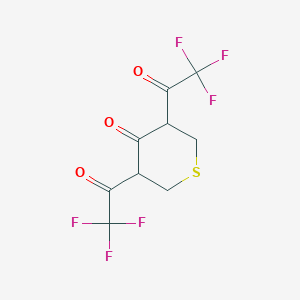
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)
![[1-(3,4,5-trimethoxyphenyl)propan-2-ylamino]azanium;chloride](/img/structure/B15341701.png)
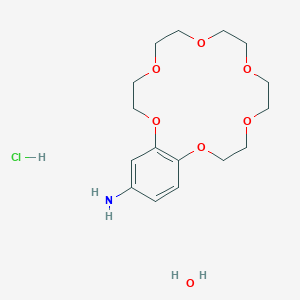


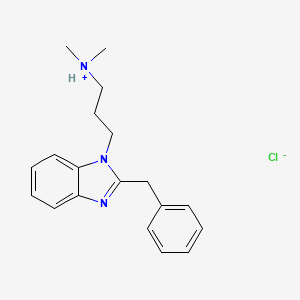
![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
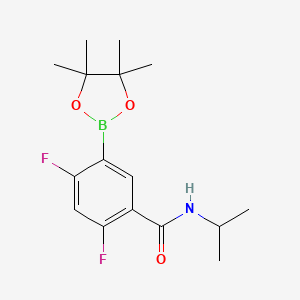
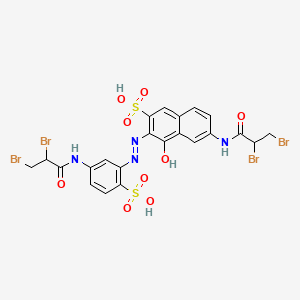
![11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one;methanesulfonic acid](/img/structure/B15341755.png)
